![molecular formula C16H20N2O2 B1439658 Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 1199215-68-3](/img/structure/B1439658.png)
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound used as pharmaceutical intermediates . It has a molecular formula of C16H20N2O2 .
Synthesis Analysis
Pyrazole derivatives, including Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate, can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .
Molecular Structure Analysis
The molecular structure of Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate was confirmed by single crystal X-ray analysis .
Scientific Research Applications
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of various pharmaceuticals. It serves as a building block in the creation of drugs that may have diverse therapeutic effects .
Antibacterial Applications
Pyrazole derivatives have been noted for their antibacterial properties. This compound could be utilized in the development of new antibacterial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives makes them candidates for the development of anti-inflammatory medications .
Anti-cancer Research
Some pyrazole derivatives have shown promise in anti-cancer studies, indicating potential use in cancer treatment research .
Analgesic Effects
The analgesic properties of pyrazoles suggest that this compound could be explored for its pain-relieving capabilities .
Anticonvulsant Activity
Due to its structure, this compound may be researched for its effectiveness in treating convulsions or as part of anticonvulsant therapies .
Anthelmintic Uses
Pyrazole derivatives can also serve as anthelmintics, which are drugs that expel parasitic worms and other internal parasites from the body .
Antioxidant Potential
The antioxidant capacity of this compound could be harnessed in various medical and cosmetic applications to combat oxidative stress .
Herbicidal Applications
Beyond medical uses, this compound has potential applications in agriculture as a herbicide due to its chemical properties .
Safety And Hazards
properties
IUPAC Name |
ethyl 5-tert-butyl-2-phenylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-20-15(19)13-11-14(16(2,3)4)17-18(13)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZBVSMQZUCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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